8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound with the molecular formula C11H12O3. . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 3,5-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isocoumarin .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 8-oxo-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one.
Reduction: Formation of 8-hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving isocoumarins.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at the 8-position plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar structure but with a methyl group at the 3-position.
6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Similar structure but with additional methoxy and hydroxy groups.
Uniqueness
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139958-92-2 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-hydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O3/c1-6-3-4-8-5-7(2)14-11(13)9(8)10(6)12/h3-4,7,12H,5H2,1-2H3 |
InChI Key |
SLYRNFYMGDTQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C)O)C(=O)O1 |
Origin of Product |
United States |
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